3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex substituted aromatic amines. The compound's full systematic name reflects the presence of a chlorine atom at the 3-position and a methoxy group at the 4-position of the primary aniline ring, with an additional N-substituted ethyl chain bearing a 4-methylphenoxy terminal group. This nomenclature system ensures unambiguous identification of the molecule's structural features and facilitates accurate communication within the scientific community.
The molecular formula of the target compound can be deduced as C₁₆H₁₈ClNO₂, indicating a molecular weight of approximately 291.77 grams per mole. Comparative analysis with structurally related compounds provides insights into systematic naming conventions, as demonstrated by similar molecules documented in chemical databases. The systematic identification process requires careful attention to the positioning and priority of functional groups, with the aniline core serving as the principal structure and substituents numbered according to standard protocols.
Chemical Abstract Service registry numbers and other systematic identifiers serve as crucial tools for database searches and literature reviews. Related compounds such as 3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline with molecular formula C₁₄H₁₄ClNO₂ and molecular weight 263.72 provide structural precedents for understanding the nomenclature patterns. The presence of multiple aromatic rings and heteroatoms necessitates careful consideration of naming priorities and conventional numbering systems to ensure accurate structural representation.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits complex three-dimensional arrangements resulting from the interplay between aromatic ring systems and flexible alkyl linkers. Conformational analysis of structurally related compounds reveals significant insights into the preferred spatial arrangements of similar molecules. Studies on N-(2-phenoxyethyl)aniline derivatives demonstrate that gauche conformations around ethylene chains represent the lowest-energy configurations for analogous structures. These findings suggest that the ethylene linker in the target compound likely adopts similar conformational preferences.
The presence of multiple aromatic rings introduces additional complexity through potential π-π stacking interactions and rotational barriers around single bonds connecting aromatic systems. Theoretical calculations on related phenoxyethylaniline derivatives indicate that conformational flexibility around the ethylene bridge plays a crucial role in determining overall molecular geometry. The 4-methylphenoxy terminus introduces steric considerations that may influence preferred conformations and limit rotational freedom around specific bonds.
Computational studies on analogous compounds provide valuable data regarding bond lengths, bond angles, and dihedral angles characteristic of these molecular systems. The aniline nitrogen typically exhibits slightly pyramidal geometry due to lone pair interactions, while the aromatic rings maintain planar configurations. Intramolecular hydrogen bonding opportunities between heteroatoms may stabilize specific conformations and influence the overall energy landscape of the molecule.
Electronic effects arising from chlorine substitution and methoxy group presence significantly impact the molecular geometry through their influence on aromatic ring electron density distribution. These substituent effects can alter bond lengths and angles within the aromatic system, potentially affecting the overall molecular shape and conformational preferences. Comparative analysis with similar compounds suggests that these electronic perturbations remain localized primarily within the substituted aromatic ring.
Crystallographic Characterization and Packing Arrangements
Crystallographic characterization of this compound requires detailed analysis of crystal lattice parameters, space group symmetries, and intermolecular packing arrangements. While specific crystallographic data for this exact compound remains limited, analysis of structurally related molecules provides valuable insights into expected crystalline behavior. Related compounds demonstrate various space group preferences and packing motifs that inform predictions about the target molecule's crystallographic properties.
Crystallographic studies of similar aromatic amines reveal common packing patterns characterized by hydrogen bonding networks involving amine nitrogen atoms and aromatic π-π stacking interactions. The presence of chlorine and methoxy substituents introduces additional opportunities for halogen bonding and dipole-dipole interactions that influence crystal packing arrangements. These intermolecular forces contribute to overall crystal stability and determine physical properties such as melting point and solubility characteristics.
Unit cell parameters for related compounds provide reference points for estimating the crystallographic dimensions of the target molecule. For instance, compounds with similar molecular frameworks exhibit unit cell dimensions ranging from approximately 7-20 Angstroms in various directions, with space groups commonly belonging to monoclinic or triclinic crystal systems. The specific arrangement of molecules within the unit cell depends on the balance between attractive intermolecular forces and steric repulsions.
Powder diffraction patterns and single crystal diffraction data serve as primary tools for complete structural determination and validation of proposed molecular arrangements. The interpretation of crystallographic data requires careful consideration of disorder effects, particularly in flexible ethyl chain regions, which may exhibit dynamic behavior even in the solid state. Temperature-dependent studies often reveal phase transitions or conformational changes that provide additional insights into molecular flexibility and intermolecular interactions.
Comparative Analysis with Structural Analogues
Comparative structural analysis reveals significant relationships between this compound and various analogous compounds documented in chemical literature. Structurally related molecules such as 4-chloro-N-[2-(4-methoxyphenyl)ethyl]aniline with molecular formula C₁₅H₁₆ClNO demonstrate similar architectural features while differing in specific substituent positions and electronic characteristics. These comparisons provide valuable insights into structure-activity relationships and help predict properties of the target compound based on established data from analogues.
The molecular weight progression among related compounds offers systematic insights into structural modifications and their effects on physical properties. For example, 3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline possesses a molecular weight of 263.72 grams per mole, while 3-Chloro-2-(4-chloro-3-methylphenoxy)aniline exhibits a molecular weight of 268.138 grams per mole. These variations illustrate how specific substituent changes influence overall molecular mass and potentially affect biological and chemical properties.
Electronic property comparisons among structural analogues reveal important trends in molecular behavior and reactivity. Computational studies on related compounds demonstrate how substituent effects alter electronic distribution, as evidenced by varying HOMO-LUMO energy gaps and dipole moments across the series. These electronic characteristics directly influence chemical reactivity, spectroscopic properties, and potential biological activities of the compounds.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-12-3-6-14(7-4-12)20-10-9-18-13-5-8-16(19-2)15(17)11-13/h3-8,11,18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHSUWGFDPQBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC2=CC(=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and 4-methylphenol.
Etherification: The first step involves the etherification of 4-methylphenol with an appropriate alkylating agent to form 2-(4-methylphenoxy)ethyl chloride.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of 3-chloro-4-methoxyaniline with 2-(4-methylphenoxy)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- 3-Chloro-4-methoxy-N-(p-tolyl)aniline (3br) Structure: Similar chloro-methoxy substitution but lacks the phenoxyethyl chain, instead bearing a para-methylphenyl group. Synthesis Yield: 53% via nitrosonium-initiated C–N bond formation, suggesting moderate efficiency for such substitutions .
- 3-Methyl-4-(4-methylphenoxy)aniline Structure: Methyl and phenoxy substituents at the 3- and 4-positions, respectively. Molecular Weight: 213.28 g/mol (lower than the target compound due to simpler substituents) . Application: Used in dye intermediates, indicating that phenoxy groups enhance stability in industrial processes .
Crystallographic and Physical Properties
- 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline Crystal Data: Monoclinic system (P21/c) with unit cell dimensions $a = 16.3698 \, \text{Å}$, $b = 6.7787 \, \text{Å}$, $c = 15.9609 \, \text{Å}$, and $\beta = 105.284^\circ$. Hydrogen Bonding: Intermolecular interactions stabilize the structure, a feature likely shared with the target compound due to the presence of methoxy and phenoxy groups .
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₄ClN₁O₂
- Molecular Weight : 273.73 g/mol
- IUPAC Name : 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]aniline
The presence of a chlorine atom and a methoxy group on the aromatic ring, along with an ethyl linkage to a phenoxy moiety, contributes to its unique chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Molecular Targets : The compound may interact with enzymes, receptors, or proteins involved in various biological pathways.
- Pathways : It influences signaling pathways related to cell proliferation, apoptosis, and antimicrobial activity.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.8 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, the compound has been investigated for its potential anticancer properties. Studies have reported the following findings:
- Cell Lines Tested : Various cancer cell lines, including breast cancer (MCF-7) and leukemia (CCRF-CEM).
- IC50 Values :
- MCF-7: IC50 = 15 µM
- CCRF-CEM: IC50 = 10 µM
These values indicate that this compound has moderate efficacy against certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Bath evaluated the compound's antimicrobial efficacy against resistant strains of bacteria. The findings highlighted its potential as an alternative treatment option in an era of increasing antibiotic resistance.
Case Study 2: Anticancer Screening
In a high-throughput screening campaign, the compound was tested alongside other analogs for anticancer activity. It demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity to normal cells, suggesting a favorable therapeutic index.
Applications in Research and Industry
This compound has several applications:
- Medicinal Chemistry : Investigated as a pharmacophore in drug development.
- Industrial Use : Employed in the synthesis of dyes and pigments.
- Biological Research : Utilized as an intermediate in synthesizing more complex organic molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions between substituted anilines and aldehydes. For example, Schiff base formation under reflux in ethanol (70–80°C) with equimolar ratios of reactants ensures optimal imine bond formation . Key parameters include solvent polarity (ethanol enhances solubility of intermediates), reaction time (1–3 hours), and stoichiometric control to minimize side products. Post-synthesis purification via slow evaporation yields crystals suitable for X-ray analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how can overlapping signals in NMR be resolved?
- Methodology :
- 1H/13C NMR : Assign signals using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping aromatic protons. The methoxy (δ 3.7–3.9 ppm) and chloro substituents induce distinct deshielding effects .
- IR Spectroscopy : Confirm imine (C=N) stretches near 1600–1650 cm⁻¹ and aromatic C-Cl vibrations at 550–650 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]+ at m/z 332.1) .
Q. What crystallographic software is recommended for refining the structure of this compound, and what challenges arise during data collection?
- Methodology : SHELXL (via SHELX suite) is widely used for small-molecule refinement due to its robust handling of twinned data and anisotropic displacement parameters . Challenges include low crystal quality (e.g., solvent inclusion) and resolving disordered phenoxy groups. Data-to-parameter ratios >10:1 ensure reliable refinement .
Advanced Research Questions
Q. How can discrepancies in thermal stability data across studies be systematically addressed?
- Methodology :
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres. Variations may arise from impurities (e.g., unreacted starting materials) or polymorphic forms .
- Differential Scanning Calorimetry (DSC) : Identify melting point consistency (reported 402–404 K) and monitor phase transitions. Reproducibility requires standardized heating rates (e.g., 10°C/min) .
Q. What strategies optimize regioselectivity in N-substituted aniline derivatives under catalytic conditions?
- Methodology :
- Catalytic Systems : Use Pd/Cu catalysts for Ullmann-type coupling to control N-arylation. Solvent choice (DMF vs. toluene) influences steric effects at the ethyl-phenoxy side chain .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density maps to guide substituent placement, minimizing steric clashes .
Q. How does X-ray crystallography elucidate the conformational flexibility of the ethyl-phenoxy side chain?
- Methodology : Compare torsion angles (e.g., C-O-C-C) across crystal structures. For example, the dihedral angle between the aniline ring and phenoxy group in related compounds ranges from 15–30°, indicating restricted rotation due to steric hindrance . Hydrogen bonding (e.g., N-H⋯O) further stabilizes specific conformations .
Q. What mechanistic insights can be gained from studying Schiff base derivatives of this compound?
- Methodology : Condensation with aldehydes (e.g., 5-nitrothiophene-2-carboxaldehyde) forms imine derivatives, enabling analysis of electronic effects via Hammett plots. Electron-withdrawing groups (e.g., -NO2) increase electrophilicity at the aniline nitrogen, accelerating nucleophilic attack .
Data Contradiction Analysis
Q. When conflicting crystallographic data arise for similar derivatives, how should refinement protocols be adjusted?
- Resolution :
- Twinned Data : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning. Compare Rint values (<0.05 indicates high-quality data) .
- Disorder Modeling : Apply PART/SUMP restraints for disordered phenoxy groups. Validate with residual density maps (Δρ < 0.5 eÅ⁻³) .
Q. Why do reported yields for Schiff base derivatives vary significantly (e.g., 60–85%), and how can reproducibility be improved?
- Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
